molecular formula C10H7ClO3S B2371625 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 172088-61-8

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B2371625
CAS No.: 172088-61-8
M. Wt: 242.67
InChI Key: CFJVOJZDMWGGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is a synthetic compound derived from benzo[b]thiophene, an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring.

Preparation Methods

The synthesis of 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination and methoxylation of benzo[b]thiophene derivatives. One common synthetic route includes the Vilsmeier-Haack formylation of methoxybenzo[b]thiophenes, followed by chlorination under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, leading to the formation of a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemical Synthesis and Modification: It serves as a building block for synthesizing various structurally interesting and potentially useful compounds.

    Material Science: The compound is used in the development of luminescent materials and magnetic clusters.

    Pharmaceutical Research: Although not used directly as a drug, its derivatives have been explored for potential therapeutic applications, including anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to interfere with apoptosis and DNA repair mechanisms in cancer cells, making them potential candidates for overcoming drug resistance . The compound’s effects are mediated through the downregulation of proteins involved in these pathways, such as myeloid cell leukemia-1 (Mcl-1) and RAD51 .

Comparison with Similar Compounds

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is structurally similar to other compounds in its class, such as:

  • 2-Chloro-5-methoxybenzo[b]thiophene-3-carboxylic acid
  • 3-Chloro-4-methoxybenzo[b]thiophene-2-carboxylic acid

These compounds share similar chemical properties and reactivity but differ in the position of the chloro and methoxy groups, which can influence their specific applications and effectiveness in various reactions.

Properties

IUPAC Name

3-chloro-5-methoxy-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJVOJZDMWGGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.